molecular formula C14H11NO2 B8813723 4-(Benzoxazol-2-yl)benzyl alcohol CAS No. 421553-38-0

4-(Benzoxazol-2-yl)benzyl alcohol

Cat. No.: B8813723
CAS No.: 421553-38-0
M. Wt: 225.24 g/mol
InChI Key: BQKZFFYLVOZEPO-UHFFFAOYSA-N
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Description

4-(Benzoxazol-2-yl)benzyl alcohol (C₁₄H₁₁NO₂, CAS: 421553-38-0 or 65540-83-2 depending on isomerism) is a benzyl alcohol derivative featuring a benzoxazole ring at the para position of the benzyl group. Benzoxazole, a heterocyclic aromatic compound, imparts unique electronic and steric properties to this molecule. Key attributes include:

  • Molecular Weight: 225.24 g/mol
  • LogP: 2.99 (indicating moderate lipophilicity)
  • Boiling Point: ~385.8°C
  • Applications: Used in organic synthesis, catalysis, and as a precursor for pharmaceuticals or agrochemicals due to its structural rigidity and electron-deficient benzoxazole moiety .

Properties

CAS No.

421553-38-0

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)phenyl]methanol

InChI

InChI=1S/C14H11NO2/c16-9-10-5-7-11(8-6-10)14-15-12-3-1-2-4-13(12)17-14/h1-8,16H,9H2

InChI Key

BQKZFFYLVOZEPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)CO

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP Boiling Point (°C) Key Substituent
4-(Benzoxazol-2-yl)benzyl alcohol C₁₄H₁₁NO₂ 225.24 2.99 385.8 Benzoxazole (electron-withdrawing)
4-Methoxybenzyl alcohol C₈H₁₀O₂ 138.16 1.21 250–260 Methoxy (electron-donating)
Veratryl alcohol (3,4-DMBA) C₉H₁₂O₂ 152.19 1.56 295–300 Two methoxy groups
4-(Benzothiazol-2-yl)benzyl alcohol C₁₄H₁₁NOS 241.31 3.12 390–400 Benzothiazole (electron-withdrawing)


Key Observations :

  • The benzoxazole and benzothiazole groups increase molecular weight and lipophilicity (higher LogP) compared to methoxy-substituted derivatives.
  • Electron-withdrawing substituents (benzoxazole, benzothiazole) elevate boiling points due to stronger intermolecular interactions .

Reactivity in Oxidation Reactions

Benzyl alcohols are often oxidized to aldehydes or ketones. Substituents significantly influence reactivity:

Compound Oxidation Catalyst Aldhyde Yield Notes
This compound Pd-based systems Moderate Benzoxazole stabilizes intermediates, slowing oxidation
4-Methoxybenzyl alcohol Pd(0)/O₂ Quantitative Electron-donating methoxy group enhances oxidation rate
Veratryl alcohol Laccase enzymes High Used in lignin degradation due to dual methoxy groups


Mechanistic Insight :

  • Electron-donating groups (e.g., methoxy) facilitate oxidation by stabilizing carbocation intermediates, whereas electron-withdrawing groups (e.g., benzoxazole) reduce reactivity .

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